H-L-Ser(Propargyl)-OH*HCl
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Overview
Description
H-L-Ser(Propargyl)-OH*HCl, also known as propargyl-serine hydrochloride, is an amino acid derivative that has been studied for its potential applications in scientific research. It is a chiral compound, and its structure is composed of a propargyl group linked to a serine residue. Propargyl-serine hydrochloride has been shown to be a useful tool for synthetic organic chemistry, as well as for biochemical and physiological studies.
Mechanism Of Action
The mechanism of action of H-L-Ser(Propargyl)-OH*HClrine hydrochloride is not fully understood. However, it has been suggested that the propargyl group of the molecule binds to the serine residue, forming a stable bond. This bond then acts as a catalyst for the formation of various compounds, such as peptides, nucleic acids, and small molecules.
Biochemical and Physiological Effects
Propargyl-serine hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine and is important for the regulation of neurotransmission. In addition, it has been shown to increase the production of nitric oxide, which is involved in the regulation of cell growth and differentiation. It has also been shown to affect the levels of serotonin, a neurotransmitter involved in the regulation of mood and behavior.
Advantages And Limitations For Lab Experiments
Propargyl-serine hydrochloride has several advantages for use in lab experiments. It is relatively inexpensive and can be synthesized easily. In addition, it is a chiral compound, meaning that it can be used to synthesize compounds with specific stereochemical properties. However, it does have some limitations. It is a relatively unstable compound, and its reactivity can vary depending on the pH and temperature of the reaction.
Future Directions
Propargyl-serine hydrochloride has a number of potential applications in scientific research. It could be used to synthesize peptides and proteins with specific stereochemical properties, as well as to study the structure and function of proteins. In addition, it could be used to study the biochemical and physiological effects of various compounds, and to develop new drugs and therapies. Finally, it could be used to study the mechanism of action of various enzymes and other biological molecules.
Synthesis Methods
Propargyl-serine hydrochloride can be synthesized through a two-step synthesis process. The first step involves the reaction of propargyl alcohol with a serine residue in the presence of a base, such as potassium carbonate or sodium hydroxide. This reaction forms a H-L-Ser(Propargyl)-OH*HClrine intermediate, which is then reacted with hydrochloric acid to produce H-L-Ser(Propargyl)-OH*HClrine hydrochloride.
Scientific Research Applications
Propargyl-serine hydrochloride has been studied for its potential applications in scientific research. It has been used as a chiral building block in the synthesis of various compounds, including peptides, nucleic acids, and small molecules. In addition, it has been used as a reagent in the synthesis of peptides and proteins, and as a substrate for the enzymatic synthesis of peptides. It has also been used as a reagent in the synthesis of small molecules and as a catalyst in the synthesis of polymers materials.
properties
IUPAC Name |
(2S)-2-amino-3-prop-2-ynoxypropanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3.ClH/c1-2-3-10-4-5(7)6(8)9;/h1,5H,3-4,7H2,(H,8,9);1H/t5-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOGTBHNDWZTLL-JEDNCBNOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCC(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCOC[C@@H](C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
H-L-Ser(Propargyl)-OH*HCl |
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